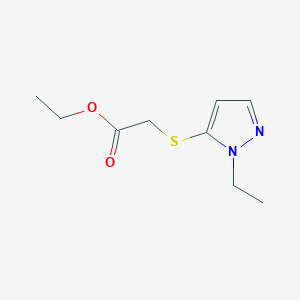![molecular formula C7H5F2N3O B7810770 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B7810770.png)
7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic organic compound characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyrimidin-5(8H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a difluoromethyl-substituted pyrimidinone with an appropriate amine under acidic conditions. The reaction is often carried out in a solvent such as acetic acid or trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as an active ingredient in drug formulations.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications.
Mecanismo De Acción
The mechanism by which 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance the compound's binding affinity and selectivity, making it an effective therapeutic agent.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in disease pathways. For example, it could inhibit an enzyme crucial for the progression of a disease, thereby exerting a therapeutic effect.
Comparación Con Compuestos Similares
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
7-(Difluoromethyl)triazolo[1,5-a]pyrimidin-5(4H)-one
7-(Difluoromethyl)quinazolin-4(3H)-one
Uniqueness: 7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one stands out due to its unique imidazo[1,2-a]pyrimidin-5(8H)-one core, which imparts distinct chemical and biological properties compared to other difluoromethyl-substituted heterocycles
Propiedades
IUPAC Name |
7-(difluoromethyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-3-5(13)12-2-1-10-7(12)11-4/h1-3,6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYUVPSKYSLWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(NC2=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7810744.png)



![Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7810782.png)



